Fmoc-2-amino-6-methylbenzoic acid

Description

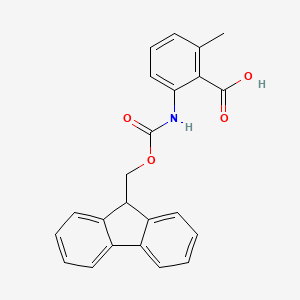

Fmoc-2-amino-6-methylbenzoic acid is a synthetic amino acid derivative that has garnered interest in chemical research. It combines the structural features of 2-amino-6-methylbenzoic acid with the widely used Fmoc protecting group. The Fmoc group temporarily blocks the amino functionality, allowing for sequential and controlled chemical reactions, a cornerstone of modern synthetic strategies. Its structure is not found in the canonical set of amino acids encoded by the genome, placing it in the category of non-canonical amino acids. This distinction is the primary source of its utility, enabling the synthesis of novel molecular architectures that are inaccessible with natural building blocks alone.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.40 g/mol bldpharm.com |

| Appearance | Beige powder chemicalbook.com |

| Parent Compound CAS | 4389-50-8 (for 2-amino-6-methylbenzoic acid) sigmaaldrich.comnist.gov |

This table presents data for this compound and its parent compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-7-6-12-20(21(14)22(25)26)24-23(27)28-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUAWDMYWAUCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870150-57-5 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fmoc 2 Amino 6 Methylbenzoic Acid and Its Congeners

Precursor Synthesis and Functionalization of the Anthranilic Acid Scaffold

The synthesis of the target compound begins with the preparation and functionalization of the 2-amino-6-methylbenzoic acid core, a derivative of anthranilic acid.

Strategies for the Preparation of 2-Amino-6-methylbenzoic Acid

The preparation of 2-amino-6-methylbenzoic acid is a multi-step process that typically begins with a substituted nitroaniline. One established route starts from 2-methyl-6-nitroaniline (B18888). guidechem.com This process involves a sequence of reactions to introduce the carboxylic acid functionality before reducing the nitro group to the desired amine.

The key transformations include:

Diazotization: The amino group of 2-methyl-6-nitroaniline is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. guidechem.com

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, typically using a copper cyanide salt, to replace the diazonium group with a nitrile (cyano) group. This step is critical for introducing the carbon atom that will become the carboxylic acid.

Hydrolysis: The resulting 2-methyl-6-nitrobenzonitrile (B157223) is hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding 2-methyl-6-nitrobenzoic acid.

Reduction: The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as sodium sulfide (B99878) or through catalytic hydrogenation with a palladium or platinum catalyst, to yield the final product, 2-amino-6-methylbenzoic acid. guidechem.comgoogle.com

One documented synthesis starting from 2-methyl-6-nitroaniline reported a total yield of 38.1%. guidechem.com The physical properties of 2-amino-6-methylbenzoic acid include a melting point of approximately 128-130 °C. chemicalbook.comsigmaaldrich.com

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1. Diazotization | 2-Methyl-6-nitroaniline | Sodium nitrite, Hydrochloric acid | 2-Methyl-6-nitrobenzenediazonium chloride | guidechem.com |

| 2. Cyanation | 2-Methyl-6-nitrobenzenediazonium chloride | Copper cyanide | 2-Methyl-6-nitrobenzonitrile | guidechem.com |

| 3. Hydrolysis | 2-Methyl-6-nitrobenzonitrile | Acid or base | 2-Methyl-6-nitrobenzoic acid | google.com |

| 4. Reduction | 2-Methyl-6-nitrobenzoic acid | Sodium sulfide or H₂/Pd-C | 2-Amino-6-methylbenzoic acid | guidechem.comgoogle.com |

Regioselective Functionalization of Aminobenzoic Acid Derivatives

The anthranilic acid scaffold and its derivatives are versatile intermediates in organic synthesis. However, their functionalization can be challenging due to the presence of two reactive groups: the amino group and the carboxylic acid. The electronic deactivation of the aromatic amine in anthranilic acid derivatives, including 2-amino-6-methylbenzoic acid, makes certain reactions, such as amide bond formation, particularly difficult. nih.gov

Researchers have developed several strategies to achieve regioselective functionalization:

Amide Bond Formation: Coupling reactions involving the deactivated aromatic amine of aminobenzoic acids often require specialized reagents to proceed efficiently. For instance, the use of coupling additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) with DIC (N,N'-diisopropylcarbodiimide) has been shown to facilitate high-yield amide bond formation while preventing unwanted side reactions and rearrangements. nih.gov

N-Alkylation: The amino group can be selectively alkylated. For example, N-methyl-anthranilic acid has been used to create fluorescently-labeled glycoprobes for use in screening assays. rsc.org Solid-phase synthesis methods have also been developed for preparing N-alkylated oligoamides from p-aminobenzoic acid monomers, demonstrating the adaptability of these scaffolds. researchgate.net

Schiff Base Formation: The amino group can react with aldehydes to form imines (Schiff bases). This one-step reaction has been used to synthesize a variety of 4-aminobenzoic acid derivatives with a range of biological activities. mdpi.comnih.gov

Esterification: The carboxylic acid group can be converted to an ester by reacting the parent molecule with an alcohol in the presence of an acid catalyst. This approach has been used to generate libraries of para-aminobenzoic acid ester derivatives. scholarsresearchlibrary.com

The choice of strategy depends on the desired final product and the need to protect one functional group while reacting the other. The steric hindrance from the ortho-methyl group in 2-amino-6-methylbenzoic acid adds a layer of complexity, often requiring more forcing conditions or highly effective catalysts to achieve desired transformations at the adjacent amino group.

N-Terminal Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategies

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in preparing the title compound for applications like peptide synthesis. altabioscience.com The Fmoc group is favored for its stability under acidic conditions and its facile removal with mild bases, such as piperidine (B6355638). acs.org

Direct Acylation with Fmoc-Chloride Reagents

The most direct method for introducing the Fmoc group is through acylation of the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). acs.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The procedure has been successfully applied to a wide range of primary and secondary amines, including amino acids and their esters. rsc.orgscielo.br

Eco-friendly protocols have been developed that utilize aqueous media or solvent-free, ultrasound-assisted conditions, often resulting in high yields and short reaction times. rsc.orgscielo.br For example, a variety of amines have been successfully protected using Fmoc-Cl under ultrasound irradiation, achieving excellent yields without the formation of side products. scielo.br

| Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Aniline | Ultrasound, Solvent-free | 92 | scielo.br |

| Benzylamine | Ultrasound, Solvent-free | 95 | scielo.br |

| L-Alanine methyl ester | Ultrasound, Solvent-free | 92 | scielo.br |

| 4-Methylaniline | Water, 60 °C | 83 | rsc.org |

| Octylamine | Water, 60 °C | 82 | rsc.org |

Application of N-Hydroxysuccinimide and Other Active Esters for Fmoc Introduction

An alternative and widely used method for Fmoc protection involves the use of active esters, most notably N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.br This reagent is a stable, crystalline solid that reacts cleanly with amines to form the corresponding Fmoc-carbamate. nih.gov

The use of Fmoc-OSu offers several advantages:

High Reactivity and Selectivity: The N-hydroxysuccinimide leaving group makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine, leading to efficient acylation.

Milder Conditions: The reaction proceeds under mild conditions, and the byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during workup.

Reduced Side Reactions: Compared to Fmoc-Cl, Fmoc-OSu is less prone to forming dipeptide impurities that can arise from the reaction of the activated reagent with the already-formed Fmoc-amino acid. sigmaaldrich.com

Fmoc-OSu is frequently employed in solid-phase synthesis protocols, for instance, to protect a newly formed amine following the removal of a different temporary protecting group. nih.gov

Methodological Advancements for Preventing Side Reactions During Fmoc Derivatization

While Fmoc chemistry is robust, several side reactions can occur, particularly during the protection step, leading to impurities that can complicate subsequent synthetic steps and purification. sigmaaldrich.comnih.gov

Key side reactions and preventative measures include:

Dipeptide Formation: A common impurity is the Fmoc-dipeptide, which arises when a molecule of the activated Fmoc reagent (e.g., Fmoc-Cl) reacts with the desired Fmoc-amino acid product. sigmaaldrich.com This can be minimized by carefully controlling the stoichiometry of the reagents, using a slight excess of the amino acid, or employing less reactive reagents like Fmoc-OSu.

Incomplete Reaction: Sterically hindered or electronically deactivated amines, such as 2-amino-6-methylbenzoic acid, may exhibit slow reaction kinetics. This can lead to incomplete protection. To circumvent this, one might extend reaction times, increase the temperature, or use more potent activating agents. However, these more forcing conditions can also promote other side reactions.

Aspartimide Formation: In peptide synthesis, sequences containing aspartic acid are prone to forming a cyclic aspartimide intermediate under the basic conditions of Fmoc deprotection. iris-biotech.deresearchgate.net While not directly a derivatization side reaction, it highlights the sensitivity of peptide-like structures to basic reagents. Minimizing base exposure time or using alternative, less nucleophilic bases like piperazine (B1678402) instead of piperidine can mitigate this issue. nih.govresearchgate.net

Racemization: Although less common during the Fmoc-protection step itself, the chirality of α-amino acids must be preserved throughout all synthetic manipulations. Procedures using Fmoc-Cl have been shown to respect the chirality of the starting amino acids. nih.gov

Ensuring the high purity of the starting Fmoc-amino acid is critical, as impurities will be incorporated into the final product. researchgate.net Modern manufacturing standards for Fmoc-amino acids often specify purity levels of >99% to ensure the success of complex syntheses. sigmaaldrich.com

Enantioselective Synthesis and Chiral Resolution of Related Analogues

The preparation of enantiomerically pure Fmoc-2-amino-6-methylbenzoic acid and its analogues is a critical aspect of their application in advanced chemical synthesis, particularly in peptide chemistry and drug discovery. The stereochemistry of these building blocks profoundly influences the biological activity and conformational properties of the final products. This section details the key strategies for obtaining these chiral compounds, focusing on enantioselective synthesis and chiral resolution techniques for related structures, which are applicable to the target molecule.

Enantioselective Synthesis of Chiral Amino Acid Analogues

While specific literature on the enantioselective synthesis of this compound is not abundant, methodologies developed for other non-proteinogenic and substituted α-amino acids provide a strong foundation for its potential synthesis. One prominent strategy involves the alkylation of chiral glycine (B1666218) derivatives. For instance, the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand has been a leading method for the asymmetric synthesis of various α-amino acids. This approach allows for the introduction of specific side chains through alkylation, with the chiral ligand directing the stereochemical outcome. Although not specifically demonstrated for a 6-methylbenzoic acid side chain, this method's versatility suggests its potential applicability.

Another powerful technique is the use of chiral auxiliaries. For example, the enantioselective synthesis of Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid was achieved using a chiral oxazolidinone to establish the first stereocenter, followed by the use of Ellman's N-sulfinylimine to set the chiral α-amino group with high diastereoselectivity (95:5 dr). abzena.com The newly formed chiral centers were confirmed by X-ray crystallography. abzena.com This sequential introduction of chirality using different auxiliaries is a robust strategy for complex amino acids.

Furthermore, photoredox-mediated C–O bond activation has emerged as a novel method for the asymmetric synthesis of unnatural α-amino acids. rsc.org This approach utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, enabling the synthesis of a variety of functionalized unnatural α-amino acids. rsc.org The application of such innovative, redox-neutral processes could provide a new avenue for the enantioselective synthesis of this compound and its congeners.

Chiral Resolution of Fmoc-Amino Acid Analogues by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers of Fmoc-protected amino acids, ensuring high enantiomeric purity which is crucial for peptide synthesis. tandfonline.comphenomenex.com The direct resolution of these compounds is often achieved using various types of chiral stationary phases (CSPs).

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the chiral separation of Fmoc-amino acids under reversed-phase conditions. phenomenex.com A screening of different polysaccharide-based columns (Lux Cellulose-1, -2, -3, and -4) demonstrated that Lux Cellulose-2 and Lux Cellulose-3 were particularly successful, resolving a majority of the 19 common Fmoc-protected proteinogenic amino acids. phenomenex.com The separations are typically performed using a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com The choice of modifier and additive can significantly influence retention and resolution. phenomenex.com

Macrocyclic Glycopeptide-Based Chiral Stationary Phases:

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are another important class of CSPs for resolving N-protected amino acids. sigmaaldrich.com These CSPs are known for their multimodal capabilities, allowing for separations in reversed-phase, polar organic, and normal-phase modes. CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) have shown excellent performance in separating a wide range of Fmoc-amino acids. sigmaaldrich.com For Fmoc derivatives, reversed-phase mode is generally the most effective on CHIROBIOTIC T, while both reversed-phase and polar organic modes are suitable for CHIROBIOTIC R. sigmaaldrich.com

Protein-Based Chiral Stationary Phases:

Immobilized protein-based CSPs, such as those using ovomucoid and human serum albumin (HSA), have also proven to be versatile for the enantiomeric separation of Fmoc-amino acids without the need for derivatization. tandfonline.com An Ultron Ovomucoid column was able to resolve a diverse set of protected amino acids, and compounds that were not separated on this column could often be resolved using an HSA-based column. tandfonline.com The pH of the mobile phase is a critical parameter in these separations, affecting the retention and sometimes even the elution order of the enantiomers. tandfonline.com

The table below summarizes the chiral resolution of various Fmoc-amino acids on different chiral stationary phases, providing an insight into the conditions that could be adapted for the resolution of this compound.

| Fmoc-Amino Acid | Chiral Stationary Phase | Mobile Phase Conditions | Observations | Reference |

| Fmoc-Asp-(OtBu)-OH | Lux Cellulose-2 | Acetonitrile/0.1% TFA | Baseline resolution achieved. | phenomenex.com |

| Fmoc-Glu-(OtBu)-OH | Lux Cellulose-2 | Acetonitrile/0.1% TFA | Baseline resolution achieved. | phenomenex.com |

| Fmoc-Ser-(tBu)-OH | Lux Cellulose-2 | Acetonitrile/0.1% TFA | Baseline resolution achieved. | phenomenex.com |

| Fmoc-Thr-(tBu)-OH | Lux Cellulose-3 | Acetonitrile/0.1% TFA | Baseline resolution achieved. | phenomenex.com |

| Fmoc-Tyr-(tBu)-OH | Lux Cellulose-3 | Acetonitrile/0.1% TFA | Baseline resolution achieved. | phenomenex.com |

| Fmoc-Lys-(Boc)-OH | Ultron Ovomucoid | pH 6.5 Buffer/Acetonitrile | Successful separation without derivatization. | tandfonline.com |

| Fmoc-Asn-(Trt)-OH | Ultron Ovomucoid | pH 5.0 Buffer/Acetonitrile | Successful separation without derivatization. | tandfonline.com |

| Fmoc-Met-OH | HSA Column | pH 6.5 vs pH 5.0 Buffer | Elution order reversal observed with pH change. | tandfonline.com |

| Fmoc-Phe-OH | ZWIX(+)™ | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | Baseline resolved. | nih.gov |

| Fmoc-Leu-OH | QN-AX™ | MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA | High resolution (Rs > 5.0). | nih.gov |

Applications in Contemporary Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. altabioscience.com The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its mild deprotection conditions, which are compatible with a broad range of sensitive amino acid side chains. americanpeptidesociety.orgchempep.com The integration of Fmoc-2-amino-6-methylbenzoic acid into Fmoc-based SPPS protocols has enabled the synthesis of peptides with unique structural characteristics.

Orthogonal Protecting Group Strategies in Fmoc-Based SPPS

A key principle in SPPS is the use of orthogonal protecting groups, which allows for the selective deprotection of specific functional groups without affecting others on the growing peptide chain. iris-biotech.debiosynth.com In the context of Fmoc-SPPS, the Fmoc group is base-labile (typically removed by piperidine), while side-chain protecting groups are generally acid-labile (removed by trifluoroacetic acid, TFA). altabioscience.comiris-biotech.de This orthogonality is crucial for the synthesis of complex peptides, including those with post-translational modifications or branched structures. nih.gov

When incorporating this compound, the standard Fmoc/tBu (tert-butyl) strategy is generally applicable. The Fmoc group on the 2-amino function is removed under standard basic conditions, allowing for the sequential addition of the next amino acid in the peptide chain. The carboxylic acid of the benzoic acid ring does not typically require protection during the synthesis, as it is generally less reactive than the α-carboxyl group of standard amino acids. However, should the synthesis strategy require it, a variety of acid-labile, base-stable protecting groups could be employed, maintaining orthogonality with the Fmoc group.

Table 1: Common Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Target Functional Group | Deprotection Condition |

| Fmoc | α-Amino group | 20% Piperidine (B6355638) in DMF |

| tBu (tert-butyl) | Carboxyl, Hydroxyl | Trifluoroacetic acid (TFA) |

| Boc (tert-butyloxycarbonyl) | Amino group (side-chain) | Trifluoroacetic acid (TFA) |

| Trt (Trityl) | Amide, Sulfhydryl, Imidazole | Mild acid (e.g., 1-5% TFA) |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Guanidino group | Trifluoroacetic acid (TFA) |

Optimization of Coupling Efficiencies and Minimizing Epimerization in SPPS

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). For sterically hindered amino acids, more potent activating agents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be employed to drive the reaction to completion.

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis, particularly for amino acids prone to racemization. nih.gov This can occur during the activation step of the carboxyl group. While 2-amino-6-methylbenzoic acid is achiral, the prevention of epimerization is crucial for the chiral amino acids being coupled to it or for the subsequent amino acid in the sequence. The use of additives like HOBt or Oxyma Pure is known to suppress racemization by forming active esters that are less prone to epimerization. nih.gov Furthermore, minimizing the pre-activation time and using weaker bases can also help in preserving the stereochemical purity of the peptide. nih.gov

Table 2: Common Coupling Reagents and Additives in Fmoc-SPPS

| Reagent/Additive | Full Name | Function |

| DIC | N,N'-Diisopropylcarbodiimide | Coupling Reagent |

| HOBt | 1-Hydroxybenzotriazole | Additive (suppresses racemization) |

| Oxyma Pure | Ethyl cyano(hydroxyimino)acetate | Additive (suppresses racemization) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Reagent (Uronium salt) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling Reagent (Uronium salt) |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Coupling Reagent (Uronium salt) |

Synthesis of Complex Peptide Architectures Utilizing this compound as a Building Block

The unique structural constraints imposed by 2-amino-6-methylbenzoic acid make it an attractive building block for the synthesis of complex peptide architectures, such as cyclic peptides and other conformationally constrained molecules. mdpi.com Cyclic peptides, in particular, often exhibit enhanced biological activity and stability compared to their linear counterparts due to their restricted conformational freedom.

The incorporation of this compound can serve as a "turn-inducing" element, facilitating the desired cyclization of the peptide chain. The ortho-methyl group can influence the dihedral angles of the peptide backbone, predisposing the linear precursor to a conformation that is favorable for macrocyclization. The synthesis of such complex structures relies heavily on the principles of Fmoc-SPPS, including the use of orthogonal protecting groups to allow for on-resin or solution-phase cyclization strategies. nih.gov

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor selectivity. nih.gov The incorporation of non-proteinogenic amino acids like 2-amino-6-methylbenzoic acid is a key strategy in the rational design of peptidomimetics.

Strategic Incorporation as a Non-Proteinogenic Amino Acid to Modulate Conformation

The conformation of a peptide is a critical determinant of its biological activity. The introduction of this compound into a peptide sequence can significantly modulate its three-dimensional structure. The steric bulk of the ortho-methyl group restricts the rotational freedom around the adjacent amide bonds, thereby imposing a specific local conformation. This can be strategically utilized to stabilize desired secondary structures, such as β-turns or helical motifs, which are often involved in receptor binding.

By replacing a natural amino acid with 2-amino-6-methylbenzoic acid, medicinal chemists can fine-tune the conformational landscape of a peptide, leading to analogs with improved affinity and selectivity for their biological targets. Conformational analysis of such peptidomimetics, often performed using techniques like NMR spectroscopy and computational modeling, is essential to understand the structural impact of this non-proteinogenic building block.

Development of Amide Bond Surrogates and Pseudopeptide Motifs

A major limitation of peptide-based drugs is their susceptibility to enzymatic degradation by proteases, which cleave the amide bonds of the peptide backbone. To overcome this, the development of amide bond surrogates is a central theme in peptidomimetic design. nih.gov These surrogates are chemical moieties that mimic the geometry and electronic properties of the amide bond but are resistant to enzymatic cleavage.

Anthranilic acid derivatives, including 2-amino-6-methylbenzoic acid, can be utilized in the construction of pseudopeptide motifs where the typical peptide linkage is replaced. For instance, the amino and carboxyl groups of 2-amino-6-methylbenzoic acid can be part of a larger scaffold that mimics the spatial arrangement of amino acid side chains in a natural peptide, while the core structure provides enhanced stability. The synthesis of such peptidomimetics often involves a combination of solid-phase and solution-phase techniques, with this compound serving as a key starting material.

Structure-Activity Relationship (SAR) Studies for Modified Peptides

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of peptides. These studies involve systematically modifying the peptide's structure and assessing the impact on its function. The incorporation of unnatural amino acids, such as derivatives of aminobenzoic acid, can introduce conformational constraints or new interaction points, which can significantly alter a peptide's potency, selectivity, and stability.

Table 1: Potential Modifications for SAR Studies Using this compound Analogs

| Modification Position | Potential Analog | Expected Structural Impact |

| Methyl Group (Position 6) | Hydrogen (Fmoc-2-aminobenzoic acid) | Increased flexibility |

| Methyl Group (Position 6) | Ethyl, Isopropyl | Increased steric hindrance |

| Phenyl Ring | Introduction of electron-withdrawing groups | Altered electronic properties |

| Phenyl Ring | Introduction of electron-donating groups | Altered electronic properties |

This table represents theoretical modifications for SAR studies, as specific research examples are not available.

Construction of Bioactive Scaffolds and Molecular Probes

The synthesis of diverse molecular frameworks is central to chemical biology for the development of probes to investigate biological systems and as scaffolds for new therapeutic agents.

Synthesis of Molecular Frameworks for Chemical Biology Applications

This compound could theoretically serve as a starting material for the synthesis of various heterocyclic scaffolds, such as benzodiazepines or quinazolinones, which are privileged structures in medicinal chemistry. The bifunctional nature of the molecule, possessing both a carboxylic acid and a protected amine, allows for sequential reactions to build more complex architectures. However, there is a lack of specific, published examples of its use in creating molecular frameworks for chemical biology applications.

Derivatization for Prodrug Conjugation and Targeted Delivery Research

Prodrug strategies often involve masking a pharmacologically active molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The carboxylic acid or the amino group of 2-amino-6-methylbenzoic acid, after deprotection of the Fmoc group, could serve as attachment points for promoieties or for linking a drug to a targeting ligand. Despite the general applicability of aminobenzoic acid derivatives in linker technologies for targeted drug delivery, specific research that utilizes this compound for this purpose is not found in the current body of scientific literature.

Development of Combinatorial Libraries for Discovery Platforms

Combinatorial chemistry is a powerful tool for generating large libraries of compounds for high-throughput screening to identify new drug leads. The "split-and-pool" synthesis strategy is a common method for creating vast and diverse chemical libraries. Fmoc-protected amino acids are frequently used in the construction of peptide and peptidomimetic libraries.

Theoretically, this compound could be incorporated as a building block in a combinatorial library to introduce structural diversity. Its rigid structure would likely lead to a library of compounds with distinct conformational properties. Nevertheless, a review of the literature does not reveal any published reports of combinatorial libraries that have been constructed using this specific compound.

Emerging Research Areas and Future Perspectives

Chemoenzymatic and Biocatalytic Approaches in Synthesis

The synthesis of complex organic molecules like Fmoc-2-amino-6-methylbenzoic acid is increasingly benefiting from the integration of enzymatic steps to enhance efficiency, selectivity, and sustainability. Chemoenzymatic routes, which combine the precision of biocatalysis with the versatility of traditional organic chemistry, offer significant potential.

Research into the synthesis of the core structure, anthranilic acid and its derivatives, provides a roadmap for these future approaches. For instance, iron-catalyzed C-H activation has been demonstrated for the ortho-amination of aromatic carboxamides to produce anthranilic acid derivatives. nih.gov Furthermore, transition-metal-catalyst-free methods, such as transfer hydrogenative coupling of 2-nitroaryl methanols, present green alternatives for accessing these scaffolds. rsc.org

A plausible future chemoenzymatic strategy for this compound would involve two key stages:

Biocatalytic formation of the 2-amino-6-methylbenzoic acid core : This step could leverage enzymes to introduce the amino group with high regioselectivity. Biocatalytic routes to amines often utilize transaminases, which transfer an amino group from a donor molecule to a ketone or aldehyde. capes.gov.brresearchgate.net Other enzyme classes, such as lyases, have been used for the asymmetric synthesis of N-aryl-functionalized amino acids by catalyzing the addition of arylamines to fumarate. acs.org The use of oxidoreductases in the reductive amination of α-keto acids is another established biocatalytic method. acs.orgacs.org

Chemical Fmoc-protection : Following the enzymatic synthesis and purification of the 2-amino-6-methylbenzoic acid intermediate, the well-established chemical reaction with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) would be performed to yield the final product.

This hybrid approach leverages the strengths of both disciplines, using enzymes for challenging selective transformations and robust chemical methods for the protection step.

| Enzyme Class | Potential Role in Synthesis of 2-amino-6-methylbenzoic acid | Reaction Type |

| Transaminases (ATAs) | Transfer of an amino group to a 2-keto-6-methyl-cyclohexa-3,5-dienecarboxylic acid precursor. | Reductive Amination |

| Ammonia (B1221849) Lyases | Addition of ammonia across a double bond in a suitable unsaturated precursor. | Hydroamination |

| Reductive Aminases (RedAms) | Catalyze the reductive amination of α-keto acids with amines. acs.org | Reductive Amination |

| Ene-Reductases (EReds) | Reduction of a double bond in an α,β-unsaturated precursor, followed by amination. acs.org | Asymmetric Reduction |

Advanced Analytical Methodologies for Synthetic and Structural Characterization in Research

As this compound and its derivatives are explored in more complex systems, advanced analytical methods become crucial for ensuring purity, confirming structure, and characterizing their behavior. The quality of synthetic building blocks is paramount, as even trace impurities can significantly impact the outcome of a synthesis or self-assembly process. merckmillipore.com

The characterization of this non-canonical amino acid analogue relies on a suite of sophisticated techniques common in organic and peptide chemistry.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of Fmoc-amino acids. Optimized methods are essential to separate the main compound from closely related impurities, such as dipeptides or side-chain unprotected variants. merckmillipore.com A patent for analyzing a related Fmoc-amino acid derivative specifies using an octadecylsilane (B103800) bonded silica (B1680970) column with a gradient elution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid, with detection at 220 nm. google.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of the compound. When incorporated into larger peptide sequences, tandem mass spectrometry (MS/MS) is used to verify the sequence and locate the position of the non-canonical residue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy provide unambiguous structural elucidation. These techniques confirm the connectivity of all atoms within the molecule, verifying the presence and position of the Fmoc group, the methyl group on the benzoic acid ring, and the amino and carboxylic acid functionalities. For spiroligomers synthesized using Fmoc chemistry, 2D NMR was used to confirm their three-dimensional structures. acs.org

| Analytical Technique | Purpose in Research Context | Type of Information Obtained |

| Reversed-Phase HPLC | Purity assessment and quantification of impurities. merckmillipore.com | Retention time, peak purity, relative quantities of components. |

| Mass Spectrometry (MS/HRMS) | Confirmation of molecular identity. nih.gov | Precise mass-to-charge ratio, elemental formula confirmation. |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Unambiguous structural elucidation. acs.org | Chemical environment of nuclei, atom connectivity, 3D structure. |

| Fluorescence Spectroscopy | Probing the environment of the Fmoc group during self-assembly. nih.gov | Changes in emission wavelength indicating π-π stacking interactions. |

Computational Design and Molecular Dynamics Simulations for Derivative Development

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding the development of new derivatives. For a molecule like this compound, molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can provide profound insights into its behavior and potential applications.

MD simulations are particularly well-suited for studying the self-assembly processes characteristic of Fmoc-protected amino acids. nih.gov Numerous studies have successfully simulated the aggregation of Fmoc-dipeptides, revealing that the primary driving force is the π-π stacking of the hydrophobic Fmoc groups, which form a stable core, often stabilized further by hydrogen bonds. jlu.edu.cnresearchgate.net Simulations of Fmoc-AA (dialanine) showed the formation of a condensed fibril structure with the Fmoc groups stacked in the center. aip.org

For this compound, computational approaches could be used to:

Predict Self-Assembly : Simulate the aggregation of monomers in a solvent to predict the resulting nanostructure (e.g., fibril, sheet, or micelle). The simulations could elucidate how the steric hindrance and electronic effects of the 6-methyl group influence the geometry of π-π stacking compared to other Fmoc-amino acids.

Design Derivatives : Systematically modify the structure in silico (e.g., by changing the position of the methyl group or adding other functional groups) and predict how these changes affect self-assembly, solubility, or binding affinity to a target.

Develop Predictive Models : By synthesizing and testing a series of derivatives, a QSAR model could be built to correlate specific structural features with desired functional outcomes, accelerating the discovery of new materials or bioactive compounds. nih.govacs.org

| Computational Method | Application to this compound Derivative Development | Predicted Outcome/Insight |

| Molecular Dynamics (MD) Simulation | Simulating the self-assembly of multiple monomers in an aqueous environment. jlu.edu.cnresearchgate.net | Prediction of nanostructure morphology (fibrils, sheets), analysis of intermolecular forces (π-π stacking, H-bonds). |

| Quantum Mechanics (QM) | Calculating the preferred stacking geometry (e.g., T-shaped, parallel-displaced) of two Fmoc groups. nih.gov | Accurate interaction energies and optimal conformations for force field parameterization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural descriptors of designed derivatives with experimental data (e.g., gelation concentration). nih.gov | A predictive model for screening new derivative designs before synthesis. |

| Molecular Docking | Predicting the binding mode and affinity of a derivative to a biological target (e.g., an enzyme active site). | Identification of potential therapeutic applications for novel derivatives. |

Integration into Supramolecular Chemistry and Materials Science Research

The ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures makes them exemplary building blocks in supramolecular chemistry and "soft" materials science. rsc.orgrsc.org These simple molecules can form hydrogels and organogels through a combination of non-covalent interactions, primarily π-π stacking of the fluorenyl rings and hydrogen bonding between the amino acid moieties. nih.gov The resulting nanofibrous networks can mimic the extracellular matrix, making them highly attractive for applications in tissue engineering, drug delivery, and cell culture. researchgate.net

This compound is a particularly interesting candidate for this field. As an analogue of a β-amino acid, its geometry differs from the more commonly studied α-amino acids. This structural nuance, combined with the presence of the methyl group on the aromatic ring, is expected to significantly influence its self-assembly properties.

Future research in this area will likely explore:

Gelation Properties : Investigating the ability of this compound to form hydrogels or organogels under various conditions (e.g., pH, solvent polarity, temperature). The critical gelation concentration and the mechanical properties (e.g., stiffness) of the resulting gels would be key parameters.

Morphological Control : Studies on aliphatic Fmoc-amino acids have shown that the side chain structure dictates the resulting morphology of the self-assembled structures. rsc.org The 6-methyl group on the benzene (B151609) ring of the target compound is expected to introduce steric constraints that could alter the packing arrangement of the Fmoc groups, potentially leading to novel nanostructures compared to its unsubstituted counterpart, Fmoc-2-aminobenzoic acid.

Functional Materials : Co-assembling this compound with other Fmoc-amino acids or peptides to create multi-component materials with tunable properties. nih.gov The unique scaffold could also be used to template the synthesis of inorganic materials or to act as a catalytic surface.

| Fmoc-Amino Acid Feature | Influence on Supramolecular Assembly | Predicted Impact for this compound |

| Fmoc Group | Primary driver of self-assembly via hydrophobic and π-π stacking interactions. rsc.org | Will drive aggregation and nanofiber formation. |

| Carboxylic Acid & Amide Groups | Participate in hydrogen bonding networks that stabilize the assembled structure. nih.gov | Will form intermolecular hydrogen bonds, contributing to fiber stability. |

| Aromatic Ring (Benzoic Acid) | Contributes to π-stacking interactions, supplementing the Fmoc group. | Enhances the overall aromatic interactions within the assembled structure. |

| 6-Methyl Group | Introduces steric hindrance and alters the electronic properties of the benzoic acid ring. | May disrupt ideal π-π stacking, potentially leading to twisted fibers or different morphologies compared to unsubstituted analogues. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.